An In-depth Technical Guide to 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole: Properties, Synthesis, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon the established chemistry of isoxazoles and related dihydroisoxazole systems, this document will explore the anticipated physical and chemical properties, synthetic routes, reactivity, and potential applications in drug discovery.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1][2] This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[3][4][5] The incorporation of the isoxazole scaffold can enhance a molecule's physicochemical properties and biological activity.[2] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities.[1][3]
The partially saturated analogue, the dihydroisoxazole (or isoxazoline) ring, is also of great importance. In particular, 3-halo-4,5-dihydroisoxazoles have emerged as valuable intermediates and bioactive molecules in their own right.[6] The halogen at the 3-position acts as a handle for further functionalization and can serve as an electrophilic "warhead" for covalent enzyme inhibition, a strategy of growing interest in drug design.[6][7]
This guide will focus on a specific derivative, 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole, which integrates the reactive 3-chloro-dihydroisoxazole core with a cyclopentane ring, a common carbocyclic system in drug molecules.
Physicochemical Properties of 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole
While specific experimental data for 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole is not extensively available in public literature, we can infer its key properties based on related structures and general chemical principles.
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C7H8ClNO | Based on the chemical structure. |
| Molecular Weight | 157.60 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid or low melting solid | Many similar small heterocyclic compounds are liquids or low melting solids at room temperature.[8] |
| Boiling Point | Predicted to be in the range of 150-250 °C | The boiling point is expected to be higher than simpler isoxazoles due to the fused ring system and the chloro-substituent. For comparison, 3-Chloro-4,5-dihydro-5,5-dimethylisoxazole has a predicted boiling point of 132.1±23.0 °C.[8] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone). Sparingly soluble in water. | The presence of the chloro group and the hydrocarbon framework suggests good solubility in organic solvents. The polar N-O bond might impart slight water solubility. |
| Stability | Moderately stable under standard conditions. May be sensitive to strong nucleophiles, bases, and reducing agents. | The 3-chloro-dihydroisoxazole moiety is known to be reactive towards nucleophiles.[6] |
Spectroscopic Characterization
The structural elucidation of 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole would rely on standard spectroscopic techniques. The expected spectral features are outlined below:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentane ring. The chemical shifts and coupling patterns would provide information about their relative stereochemistry. Protons adjacent to the isoxazole ring would likely be deshielded.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the sp² carbon of the C=N bond in the isoxazole ring, as well as the sp³ carbons of the cyclopentane ring. The carbon bearing the chlorine atom would have a chemical shift in the typical range for a carbon attached to an electronegative atom.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic stretching vibrations for C=N (around 1610-1640 cm⁻¹) and N-O (around 1110-1170 cm⁻¹) bonds within the isoxazole ring.[9]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, with a characteristic M and M+2 peak pattern.
Synthesis and Reactivity
The synthesis of 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole would likely proceed through a 1,3-dipolar cycloaddition reaction, a powerful and widely used method for constructing five-membered heterocyclic rings.[6][10]
Proposed Synthetic Pathway
A plausible synthetic route involves the reaction of cyclopentene with a chloronitrile oxide generated in situ.
Figure 1: Proposed synthetic workflow for 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole.
Experimental Protocol: 1,3-Dipolar Cycloaddition
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Generation of Chloronitrile Oxide: Chloroacetaldoxime is dissolved in a suitable organic solvent (e.g., dichloromethane or chloroform). An oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl), is added portion-wise at a controlled temperature (often 0 °C to room temperature) to generate chloronitrile oxide in situ.
-
Cycloaddition: Cyclopentene is added to the reaction mixture containing the freshly generated chloronitrile oxide. The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with water and brine to remove any water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole.
Causality in Experimental Choices:
-
In situ generation of nitrile oxide: Nitrile oxides are highly reactive and can dimerize. Generating them in the presence of the dipolarophile (cyclopentene) ensures they are trapped efficiently in the desired cycloaddition reaction.
-
Choice of Solvent: A non-protic solvent like dichloromethane is preferred to avoid side reactions with the reactive nitrile oxide intermediate.
-
Temperature Control: The generation of the nitrile oxide is often exothermic. Maintaining a low temperature during the addition of the oxidizing agent helps to control the reaction rate and minimize the formation of byproducts.
Chemical Reactivity
The reactivity of 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole is expected to be dominated by the 3-chloro-dihydroisoxazole moiety. This functional group can undergo a variety of transformations, making it a versatile synthetic intermediate.
Figure 2: Key reaction pathways for 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole.
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Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). This allows for the introduction of diverse functional groups at this position, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies.
-
Cross-Coupling Reactions: The C-Cl bond can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[6] This provides a powerful method for forming new carbon-carbon bonds and constructing more complex molecular architectures.
-
Reductive Cleavage: The N-O bond of the isoxazole ring is relatively weak and can be cleaved under reductive conditions (e.g., catalytic hydrogenation, dissolving metal reduction). This reaction opens the ring to afford valuable β-hydroxy nitrile or γ-amino alcohol synthons, depending on the reaction conditions and the substituents.[4][6]
Applications in Drug Discovery and Development
The 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole scaffold is a promising starting point for the design of novel therapeutic agents. The inherent reactivity of the 3-chloro group, combined with the diverse biological activities associated with the isoxazole nucleus, makes this a privileged structure in medicinal chemistry.
Potential as Covalent Inhibitors
As previously mentioned, the 3-halo-4,5-dihydroisoxazole moiety can act as an electrophilic warhead for the development of covalent inhibitors.[6][7] Covalent drugs form a stable bond with their target protein, which can lead to increased potency, longer duration of action, and improved therapeutic efficacy.[7] By incorporating the 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole core into molecules designed to bind to the active site of a specific enzyme, researchers can develop novel covalent inhibitors for a range of therapeutic targets, including proteases, kinases, and metabolic enzymes.
Broad-Spectrum Biological Activity
The isoxazole core is present in drugs with a wide range of therapeutic applications.[1][2][3] By analogy, derivatives of 3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole could be explored for various biological activities:
-
Anti-inflammatory: Many isoxazole derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[1][5][11]
-
Anticancer: The isoxazole scaffold has been incorporated into numerous compounds with demonstrated anticancer activity.[1]
-
Antimicrobial: Isoxazole-containing compounds have been developed as antibacterial and antifungal agents.[3]
The cyclopentane ring fused to the isoxazole core can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule, influencing its binding to target proteins and its overall ADME (absorption, distribution, metabolism, and excretion) profile.
Conclusion
3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole represents a fascinating and synthetically accessible heterocyclic scaffold with significant potential in drug discovery. While specific experimental data for this compound is limited, a thorough understanding of isoxazole chemistry allows for reliable predictions of its properties, reactivity, and potential applications. The ability to functionalize the 3-position and the inherent biological relevance of the isoxazole core make this an attractive starting point for the development of novel therapeutics, particularly in the realm of covalent inhibitors. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted and holds promise for the discovery of new and effective medicines.
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